molecular formula C8H13NO4 B8748420 Ethyl 2-(methoxyimino)-4-oxopentanoate CAS No. 82874-96-2

Ethyl 2-(methoxyimino)-4-oxopentanoate

Cat. No.: B8748420
CAS No.: 82874-96-2
M. Wt: 187.19 g/mol
InChI Key: HDMJBDNQNKWAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methoxyimino)-4-oxopentanoate (CAS 10409-25-3) is a β-keto ester derivative characterized by a methoxyimino (-N-OCH₃) substituent at the C2 position and a ketone group at C4. Its structure combines the reactivity of a keto group with the steric and electronic effects of the methoxyimino moiety, making it a versatile intermediate in organic synthesis. This compound is synthesized via condensation reactions, often involving hydrazine derivatives or imine formation under acidic conditions, as observed in related esters . Its applications span pharmaceuticals, agrochemicals, and materials science, where its functional groups enable selective transformations, such as cyclizations or derivatizations for heterocyclic systems .

Properties

CAS No.

82874-96-2

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 2-methoxyimino-4-oxopentanoate

InChI

InChI=1S/C8H13NO4/c1-4-13-8(11)7(9-12-3)5-6(2)10/h4-5H2,1-3H3

InChI Key

HDMJBDNQNKWAHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)CC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-Acetyl-4-oxopentanoate (CAS 1113-77-5)

  • Structure: Replaces the methoxyimino group with an acetyl (-COCH₃) group at C2.
  • Reactivity: The acetyl group enhances enolate stability, favoring aldol condensations, while the methoxyimino group in the target compound enables nucleophilic additions at the imino nitrogen .
  • Applications : Used in β-keto ester chemistry for synthesizing polyketides, contrasting with the target compound’s utility in hydrazone-based heterocycles .

(Z)-Methyl 2-(Hydroxyimino)-3-oxopentanoate (CAS 82874-96-2)

  • Structure: Features a hydroxyimino (-N-OH) group at C2 and a methyl ester, with the ketone at C3 instead of C4.
  • Reactivity: The Z-configuration and hydroxyimino group facilitate tautomerization, whereas the methoxyimino group in the target compound resists tautomerism, stabilizing specific conformers .
  • Applications : Preferential use in metal chelation and coordination chemistry, unlike the ethyl ester’s role in asymmetric catalysis .

Positional Isomerism and Chain Length

Ethyl 4-Methoxy-3-oxopentanoate (CAS 1186526-25-9)

  • Structure : Positions the methoxy group at C4 and the ketone at C3.
  • Impact: Altered electronic distribution reduces keto-enol tautomerism compared to the target compound, affecting solubility and reaction kinetics .

Methyl 2-(Hydroxyimino)hexanoate (CAS 289882-13-9)

  • Structure: Extends the carbon chain (hexanoate vs. pentanoate) with a hydroxyimino group at C2.
  • Impact: The longer chain increases lipophilicity, making it more suitable for lipid-soluble drug formulations, whereas the pentanoate backbone of the target compound enhances crystallinity .

Physical and Spectroscopic Properties

Property Ethyl 2-(Methoxyimino)-4-oxopentanoate Ethyl 2-Acetyl-4-oxopentanoate (Z)-Methyl 2-(Hydroxyimino)-3-oxopentanoate
Molecular Weight 203.2 g/mol 186.2 g/mol 173.1 g/mol
¹H NMR (δ, ppm) 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 3H, OCH₃), 4.15 (q, 2H, OCH₂), 2.65 (m, 2H, CH₂CO) 1.30 (t, 3H, CH₂CH₃), 2.25 (s, 3H, COCH₃), 3.40 (m, 2H, CH₂CO) 1.20 (t, 3H, CH₂CH₃), 2.50 (m, 2H, CH₂CO), 8.10 (s, 1H, N-OH)
Solubility Moderate in polar aprotic solvents (e.g., DMF, DMSO) High in ethanol and acetone Low in water, high in dichloromethane

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